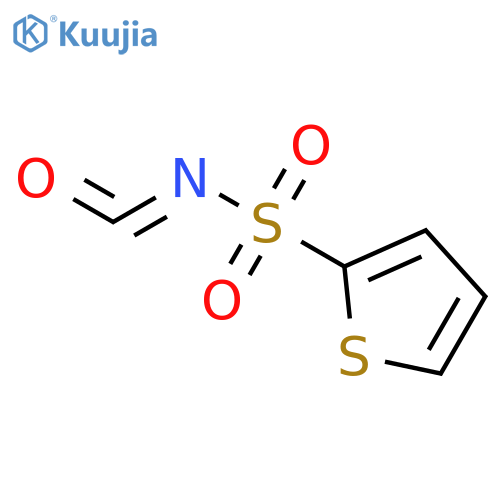

Cas no 64902-33-6 (thiophene-2-sulfonyl isocyanate)

64902-33-6 structure

商品名:thiophene-2-sulfonyl isocyanate

thiophene-2-sulfonyl isocyanate 化学的及び物理的性質

名前と識別子

-

- 2-THIOPHENESULFONYL ISOCYANATE

- thiophene-2-sulfonyl isocyanate

- JBPHCEHVHVSGEP-UHFFFAOYSA-N

- thiophene-2-sulfonylisocyanate

- PCA90233

- 2-thiophenesulfonylisocyanate

- 64902-33-6

- SCHEMBL3255684

- EN300-170559

- G48693

- N-(oxomethylidene)thiophene-2-sulfonamide

-

- インチ: InChI=1S/C5H3NO3S2/c7-4-6-11(8,9)5-2-1-3-10-5/h1-3H

- InChIKey: JBPHCEHVHVSGEP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 188.95543530Da

- どういたいしつりょう: 188.95543530Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 100Ų

thiophene-2-sulfonyl isocyanate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-170559-0.05g |

thiophene-2-sulfonyl isocyanate |

64902-33-6 | 95% | 0.05g |

$100.0 | 2023-09-20 | |

| Enamine | EN300-170559-0.25g |

thiophene-2-sulfonyl isocyanate |

64902-33-6 | 95% | 0.25g |

$212.0 | 2023-09-20 | |

| Enamine | EN300-170559-5.0g |

thiophene-2-sulfonyl isocyanate |

64902-33-6 | 95% | 5g |

$1240.0 | 2023-06-04 | |

| 1PlusChem | 1P01B1R2-500mg |

thiophene-2-sulfonyl isocyanate |

64902-33-6 | 95% | 500mg |

$407.00 | 2025-03-19 | |

| 1PlusChem | 1P01B1R2-10g |

thiophene-2-sulfonyl isocyanate |

64902-33-6 | 95% | 10g |

$2339.00 | 2024-04-22 | |

| Aaron | AR01B1ZE-2.5g |

thiophene-2-sulfonyl isocyanate |

64902-33-6 | 95% | 2.5g |

$1178.00 | 2025-02-09 | |

| Aaron | AR01B1ZE-5g |

thiophene-2-sulfonyl isocyanate |

64902-33-6 | 95% | 5g |

$1730.00 | 2023-12-14 | |

| Aaron | AR01B1ZE-500mg |

thiophene-2-sulfonyl isocyanate |

64902-33-6 | 95% | 500mg |

$485.00 | 2025-02-09 | |

| A2B Chem LLC | AV94302-2.5g |

thiophene-2-sulfonyl isocyanate |

64902-33-6 | 95% | 2.5g |

$918.00 | 2024-04-19 | |

| A2B Chem LLC | AV94302-1g |

thiophene-2-sulfonyl isocyanate |

64902-33-6 | 95% | 1g |

$486.00 | 2024-04-19 |

thiophene-2-sulfonyl isocyanate 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

64902-33-6 (thiophene-2-sulfonyl isocyanate) 関連製品

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量